

Spectroscopic Data and Analysis of 2-(3-Bromophenyl)acetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)acetaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(3-Bromophenyl)acetaldehyde**, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data, typical spectroscopic values for related structural motifs, and detailed experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

- IUPAC Name: **2-(3-Bromophenyl)acetaldehyde**
- CAS Number: 109347-40-2 [\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₇BrO [\[2\]](#)[\[3\]](#)
- Molecular Weight: 199.05 g/mol [\[1\]](#)[\[2\]](#)
- Structure:

Spectroscopic Data

While specific experimental spectra for **2-(3-Bromophenyl)acetaldehyde** are not readily available in public databases, the following tables summarize the expected data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	Aldehydic proton (-CHO)
~7.5-7.2	Multiplet (m)	4H	Aromatic protons (C_6H_4)
~3.8	Doublet (d)	2H	Methylene protons (- CH_2)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~198	Carbonyl carbon (-CHO)
~138	Aromatic carbon (C-Br)
~132-128	Aromatic carbons (-CH)
~122	Aromatic carbon (C- CH_2)
~50	Methylene carbon (- CH_2)

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2820 and ~2720	Medium	C-H stretch of aldehyde
~1725	Strong	C=O stretch of aldehyde[4]
~1595, ~1570, ~1475	Medium to Strong	C=C stretch of aromatic ring
~780	Strong	C-H out-of-plane bend for 1,3-disubstituted aromatic ring
~680	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
198/200	[M] ⁺ and [M+2] ⁺	Molecular ion peak with characteristic bromine isotope pattern
169/171	[M-CHO] ⁺	
119	[M-Br] ⁺	
91	[C ₇ H ₇] ⁺ (tropylium ion)	

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-(3-Bromophenyl)acetaldehyde**.

Materials:

- **2-(3-Bromophenyl)acetaldehyde** sample

- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-(3-Bromophenyl)acetaldehyde** in approximately 0.7 mL of CDCl_3 containing TMS in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters for ^1H NMR (e.g., pulse angle, acquisition time, relaxation delay).
 - For ^{13}C NMR, set the parameters for a proton-decoupled experiment.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra.
- **Data Processing:**
 - Apply Fourier transformation to the raw data.
 - Phase the spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of **2-(3-Bromophenyl)acetaldehyde**.

Materials:

- **2-(3-Bromophenyl)acetaldehyde** sample (liquid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol for cleaning

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of liquid **2-(3-Bromophenyl)acetaldehyde** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft tissue.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **2-(3-Bromophenyl)acetaldehyde**.

Materials:

- **2-(3-Bromophenyl)acetaldehyde** sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Volatile solvent (e.g., dichloromethane or ethyl acetate)

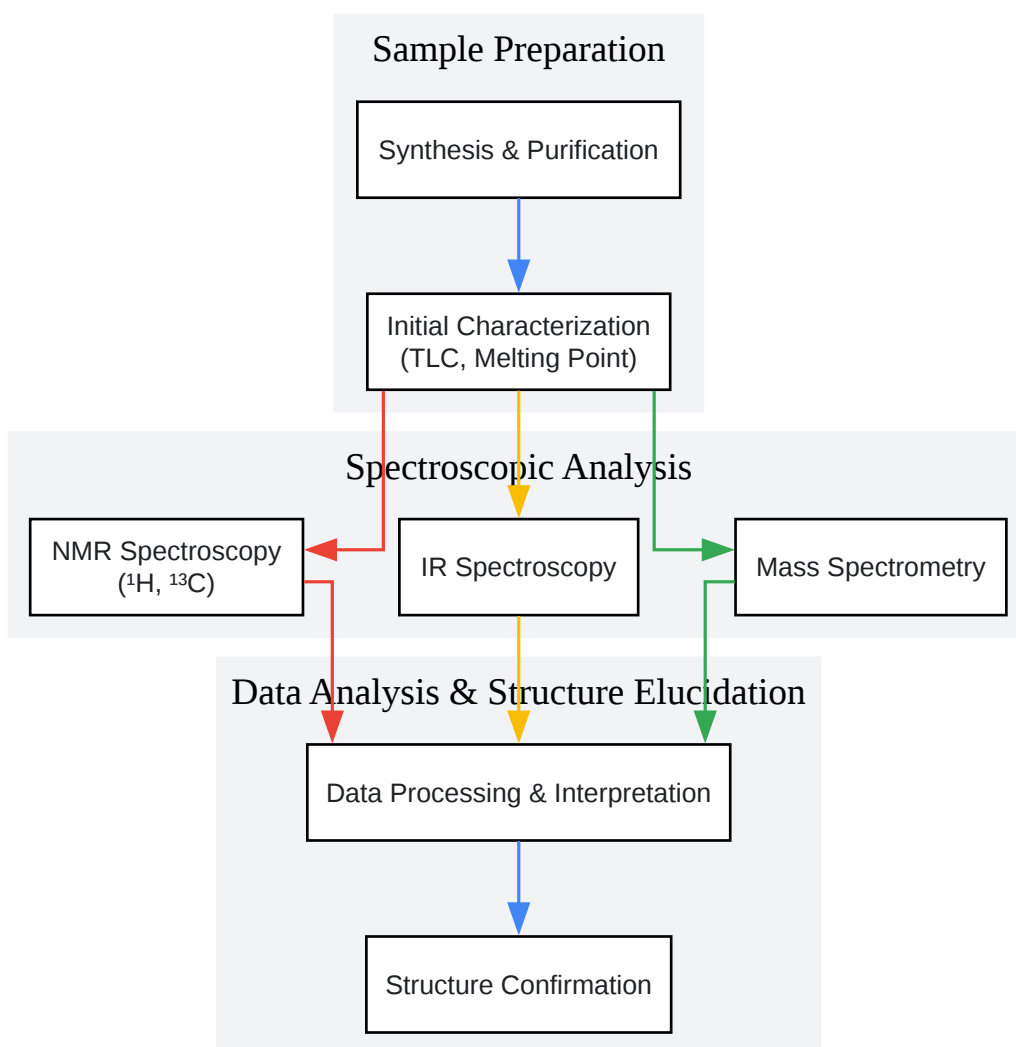
- Microsyringe

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-(3-Bromophenyl)acetaldehyde** in a volatile solvent.
- Instrument Setup:
 - Set the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate).
 - Set the MS parameters for EI ionization (typically 70 eV).
 - Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- Data Acquisition: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting **2-(3-Bromophenyl)acetaldehyde**.
- Data Analysis: Identify the molecular ion peak and the fragmentation pattern. The presence of bromine will be indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(3-Bromophenyl)acetaldehyde**.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 2-(3-Bromophenyl)acetaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026899#2-3-bromophenyl-acetaldehyde-spectroscopic-data-nmr-ir-ms]

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